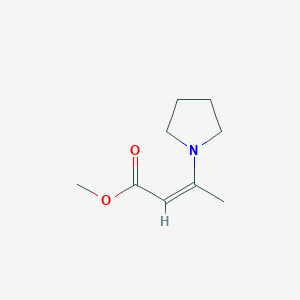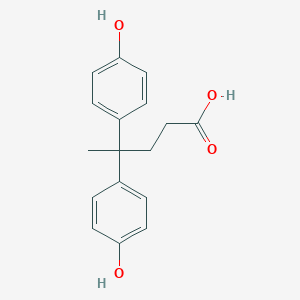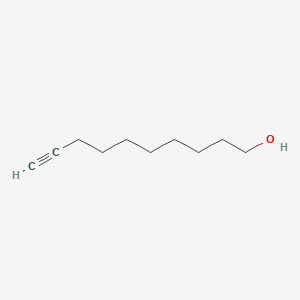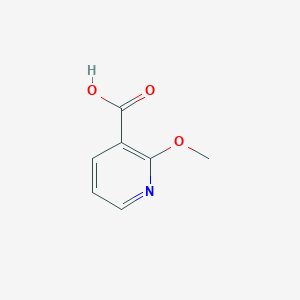
Acide 2-méthoxynicotinique
Vue d'ensemble
Description
2-Methoxynicotinic acid: is an organic compound with the molecular formula C7H7NO3 . It is a derivative of nicotinic acid, where a methoxy group is substituted at the second position of the pyridine ring. This compound is known for its potential antifungal properties and is used in various chemical and pharmaceutical applications .
Applications De Recherche Scientifique
Chemistry:
2-Methoxynicotinic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology and Medicine:
In biological research, 2-Methoxynicotinic acid is studied for its potential antifungal properties. It is also explored for its role in modulating biological pathways and its potential therapeutic applications .
Industry:
In the industrial sector, 2-Methoxynicotinic acid is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .
Safety and Hazards
2-Methoxynicotinic acid can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound . It should be used only in well-ventilated areas and contact with skin or eyes should be avoided .
Mécanisme D'action
Target of Action
2-Methoxynicotinic acid is a derivative of niacin, also known as vitamin B3 . It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Mode of Action
Niacin and its derivatives are known to interact with their targets, primarily enzymes involved in lipid metabolism, to bring about changes in the body . For example, niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin and its derivatives, including 2-Methoxynicotinic acid, play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . Pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin .
Pharmacokinetics
It has been suggested that 2-methoxynicotinic acid has predictive modeling properties for pharmacokinetics and molecular modeling . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability could be predicted using computational models.
Result of Action
Given its similarity to niacin, it is likely that 2-methoxynicotinic acid would have similar effects, such as modulating lipid metabolism and contributing to redox reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methoxynicotinic acid. For instance, the presence of redox cofactor precursors in the environment may affect the redox metabolism of cells, influencing the efficiency of 2-Methoxynicotinic acid’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-Methoxynicotinic acid involves the chlorination of 2-chloronicotinic acid followed by methoxylation. The process typically involves the use of sodium methoxide in methanol as the methoxylating agent .
Industrial Production Methods:
In industrial settings, 2-Methoxynicotinic acid can be produced by chlorinating 2-chloronicotinic acid at the 5-position using an alkali metal hypochlorite in a homogeneous aqueous solvent system. This method is preferred due to its efficiency and safety compared to using chlorine gas .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Methoxynicotinic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed:
Oxidation: Nicotinic acid derivatives.
Reduction: 2-Methoxy-3-pyridinemethanol.
Substitution: Various substituted nicotinic acid derivatives depending on the substituent introduced
Comparaison Avec Des Composés Similaires
- 2-Methoxy-3-pyridinylboronic acid
- 5-Methoxy-2-methyl-3-indoleacetic acid
- 6-Methoxy-2-naphthoic acid
- 4-Methoxy-2-methylphenylboronic acid
- 2-Methoxy-4-nitrobenzoic acid
- 2-Methoxy-6-methylbenzoic acid
Comparison:
Compared to other similar compounds, 2-Methoxynicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. For instance, its methoxy group at the second position makes it more reactive in certain substitution reactions compared to its analogs .
Propriétés
IUPAC Name |
2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZJSXSARPZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351727 | |
| Record name | 2-Methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16498-81-0 | |
| Record name | 2-Methoxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 2-methoxynicotinic acid into larger molecules influence their interaction with the mineralocorticoid receptor (MR)?
A1: While the provided research articles [, ] don't directly investigate the binding mode of 2-methoxynicotinic acid itself to the MR, they highlight its presence within larger molecules that act as MR antagonists. These antagonists, specifically (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, demonstrate high potency and selectivity for MR over other nuclear hormone receptors like the progesterone receptor (PR) []. This suggests that the 2-methoxynicotinic acid moiety likely contributes to the overall shape, electrostatic interactions, and potential hydrogen bonding capabilities of the antagonist, facilitating its binding to the MR and subsequent downstream effects like modulation of gene expression related to electrolyte balance.
Q2: Can you elaborate on the structural characterization of complexes incorporating 2-methoxynicotinic acid and their magnetic properties?
A2: Research demonstrates the successful synthesis and structural characterization of a copper complex incorporating 2-methoxynicotinic acid: [Cu2(2-methoxynicotinic acid)4(H2O)2] []. Single-crystal diffraction analysis revealed a dimeric structure with a paddle-wheel arrangement, where two copper ions are bridged by four 2-methoxynicotinic acid ligands and coordinated by water molecules in the axial positions []. This complex further assembles into a 2D supramolecular architecture via hydrogen bond interactions []. Interestingly, magnetic studies revealed overall antiferromagnetic interactions between the neighboring Cu(II) ions within this structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
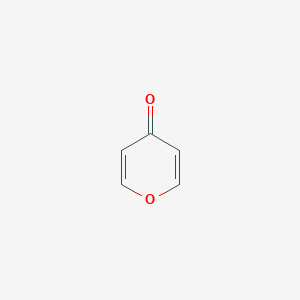
![16-nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione](/img/structure/B94316.png)
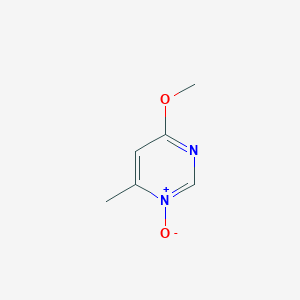
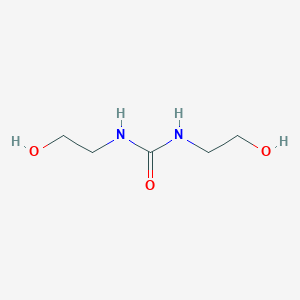
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
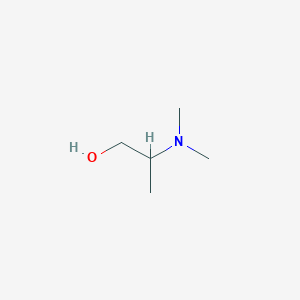
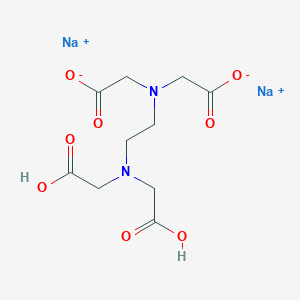
![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)

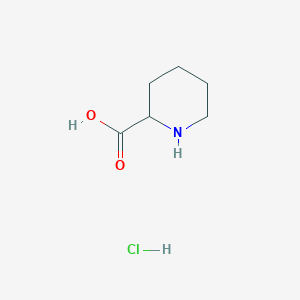
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
